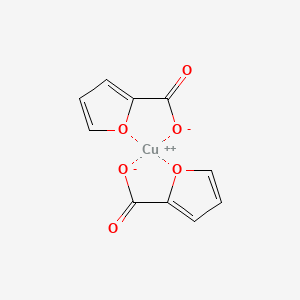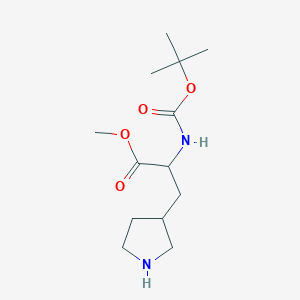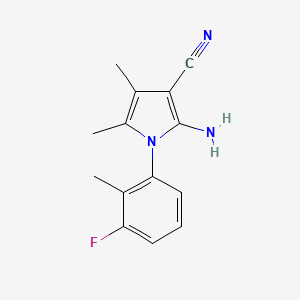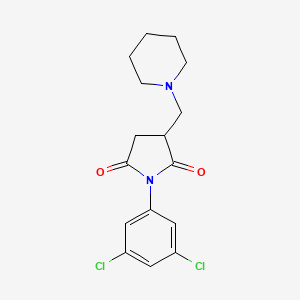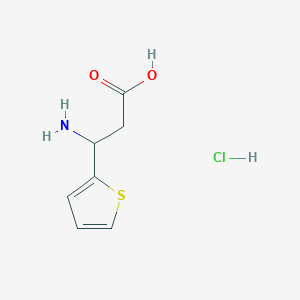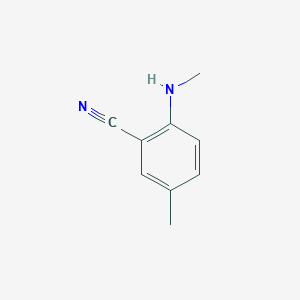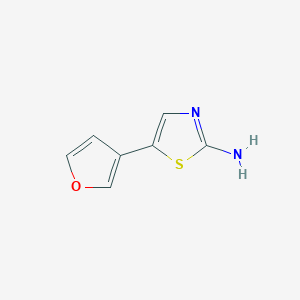![molecular formula C24H24NP B12870840 (S)-2'-(Dimethylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12870840.png)
(S)-2'-(Dimethylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2’-(Dimethylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is a chiral phosphine ligand widely used in asymmetric synthesis and catalysis. Its unique structure, featuring a binaphthyl backbone and a dimethylphosphino group, allows it to facilitate various chemical transformations with high enantioselectivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2’-(Dimethylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine typically involves the following steps:
Starting Material: The synthesis begins with (S)-2-amino-1,1’-binaphthyl.
Phosphination: The amino group is converted to a phosphino group using dimethylphosphine chloride under inert conditions.
Dimethylation: The resulting intermediate is then subjected to dimethylation using methyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials and reagents are handled using automated systems.
Reaction Optimization: Reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors.
Purification: The final product is purified using techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2’-(Dimethylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the formation of metal complexes.
Coordination: It acts as a ligand, coordinating with transition metals to form stable complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as metal halides (e.g., palladium chloride) are used in substitution reactions.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly used.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Metal Complexes: Formed through coordination with transition metals, often used in catalytic applications.
Aplicaciones Científicas De Investigación
(S)-2’-(Dimethylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Plays a role in the development of drugs and therapeutic agents.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which (S)-2’-(Dimethylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine exerts its effects involves:
Coordination with Metals: The phosphine group coordinates with transition metals, forming stable complexes.
Catalytic Activity: These metal complexes act as catalysts in various chemical reactions, enhancing reaction rates and selectivity.
Molecular Targets: The primary targets are the substrates involved in the catalytic reactions, which undergo transformation through the catalytic cycle.
Comparación Con Compuestos Similares
Similar Compounds
®-2’-(Dimethylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine: The enantiomer of the compound, used in similar applications but with opposite chirality.
2’-(Diphenylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine: A similar compound with diphenylphosphino instead of dimethylphosphino, offering different steric and electronic properties.
Uniqueness
(S)-2’-(Dimethylphosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine is unique due to its high enantioselectivity and efficiency in catalysis. Its specific structure allows for precise control over the stereochemistry of the reactions it catalyzes, making it a valuable tool in asymmetric synthesis.
Propiedades
Fórmula molecular |
C24H24NP |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
1-(2-dimethylphosphanylnaphthalen-1-yl)-N,N-dimethylnaphthalen-2-amine |
InChI |
InChI=1S/C24H24NP/c1-25(2)21-15-13-17-9-5-7-11-19(17)23(21)24-20-12-8-6-10-18(20)14-16-22(24)26(3)4/h5-16H,1-4H3 |
Clave InChI |
LPFRDJWVRRUBSG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-pyrrolo[3,2-b]pyridine-2-acetic acid](/img/structure/B12870763.png)
![5-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12870773.png)
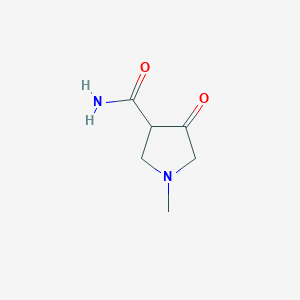
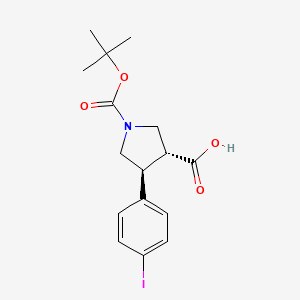
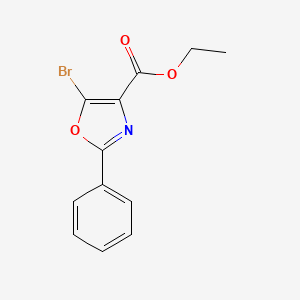
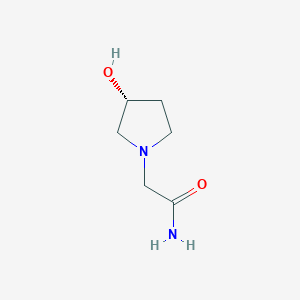
![(3AS,6aR)-methyl 1-methylhexahydro-1H-cyclopenta[c]isoxazole-6a-carboxylate](/img/structure/B12870798.png)
